Cas no 75412-15-6 (2-bis(prop-2-en-1-yl)aminobenzoic acid)
2-bis(prop-2-en-1-yl)aminobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-(di-2-propenylamino)-
- 2-bis(prop-2-en-1-yl)aminobenzoic acid
- 2-[bis(prop-2-en-1-yl)amino]benzoic acid
- SCHEMBL278676
- 75412-15-6
- F1908-1739
- AKOS000260079
- 2-[bis(prop-2-enyl)amino]benzoic acid
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- Inchi: 1S/C13H15NO2/c1-3-9-14(10-4-2)12-8-6-5-7-11(12)13(15)16/h3-8H,1-2,9-10H2,(H,15,16)
- InChI Key: IRGCKFJCGUTFDF-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1N(CC=C)CC=C)=O
Computed Properties
- Exact Mass: 217.110278721g/mol
- Monoisotopic Mass: 217.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 40.5Ų
2-bis(prop-2-en-1-yl)aminobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B188566-100mg |
2-[Bis(prop-2-en-1-yl)amino]benzoic Acid |
75412-15-6 | 100mg |
$ 115.00 | 2022-06-01 | ||
| TRC | B188566-500mg |
2-[Bis(prop-2-en-1-yl)amino]benzoic Acid |
75412-15-6 | 500mg |
$ 435.00 | 2022-06-01 | ||
| TRC | B188566-1g |
2-[Bis(prop-2-en-1-yl)amino]benzoic Acid |
75412-15-6 | 1g |
$ 680.00 | 2022-06-01 | ||
| Life Chemicals | F1908-1739-0.25g |
2-[bis(prop-2-en-1-yl)amino]benzoic acid |
75412-15-6 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
| Life Chemicals | F1908-1739-0.5g |
2-[bis(prop-2-en-1-yl)amino]benzoic acid |
75412-15-6 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
| Life Chemicals | F1908-1739-1g |
2-[bis(prop-2-en-1-yl)amino]benzoic acid |
75412-15-6 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
| Life Chemicals | F1908-1739-2.5g |
2-[bis(prop-2-en-1-yl)amino]benzoic acid |
75412-15-6 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
| Life Chemicals | F1908-1739-5g |
2-[bis(prop-2-en-1-yl)amino]benzoic acid |
75412-15-6 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
| Life Chemicals | F1908-1739-10g |
2-[bis(prop-2-en-1-yl)amino]benzoic acid |
75412-15-6 | 95%+ | 10g |
$3532.0 | 2023-09-07 |
2-bis(prop-2-en-1-yl)aminobenzoic acid Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2-bis(prop-2-en-1-yl)aminobenzoic acid
Comprehensive Overview of 2-bis(prop-2-en-1-yl)aminobenzoic acid (CAS No. 75412-15-6)
2-bis(prop-2-en-1-yl)aminobenzoic acid (CAS No. 75412-15-6) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, polymer science, and material engineering. This compound, characterized by its unique aminobenzoic acid backbone and allyl functional groups, serves as a versatile intermediate in the synthesis of advanced materials and bioactive molecules. Its molecular structure, which includes reactive prop-2-en-1-yl moieties, enables it to participate in various polymerization reactions, making it a valuable asset in the development of smart polymers and functional coatings.
In recent years, the demand for 2-bis(prop-2-en-1-yl)aminobenzoic acid has surged due to its potential applications in drug delivery systems and biocompatible materials. Researchers are particularly interested in its ability to form covalent adaptable networks (CANs), which are pivotal in creating self-healing materials. This aligns with the growing trend of sustainable chemistry and the push for eco-friendly alternatives in industrial processes. The compound's CAS No. 75412-15-6 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.
One of the most intriguing aspects of 2-bis(prop-2-en-1-yl)aminobenzoic acid is its role in click chemistry, a field that has revolutionized synthetic organic chemistry. The compound's allyl groups can undergo thiol-ene reactions, a type of click reaction, to form stable thioether linkages. This property is exploited in the design of bioconjugates and hydrogels, which are widely used in biomedical applications such as tissue engineering and controlled drug release. The versatility of this compound makes it a hot topic in forums discussing advanced material synthesis and green chemistry.
From an industrial perspective, 2-bis(prop-2-en-1-yl)aminobenzoic acid is valued for its compatibility with photopolymerization techniques. This has led to its adoption in 3D printing and UV-curable resins, sectors that are experiencing exponential growth. The compound's ability to enhance the mechanical properties of photopolymers while maintaining low toxicity is a key factor driving its popularity. Online searches for CAS No. 75412-15-6 often correlate with queries about high-performance additives and innovative manufacturing methods.
In the realm of pharmaceutical research, 2-bis(prop-2-en-1-yl)aminobenzoic acid is explored for its potential as a prodrug scaffold. Its benzoic acid moiety can be modified to improve bioavailability, while the allyl groups offer sites for further functionalization. This dual functionality makes it a promising candidate for developing targeted therapies, particularly in oncology and neurology. Discussions on platforms like ResearchGate often highlight its utility in structure-activity relationship (SAR) studies.
Environmental considerations also play a role in the compound's appeal. Unlike many traditional synthetic intermediates, 2-bis(prop-2-en-1-yl)aminobenzoic acid can be derived from renewable resources, aligning with the global shift toward circular economy principles. Its degradation products are generally benign, reducing the ecological footprint of processes that incorporate it. This aspect is frequently emphasized in life cycle assessment (LCA) studies, which are increasingly demanded by regulatory bodies.
In summary, 2-bis(prop-2-en-1-yl)aminobenzoic acid (CAS No. 75412-15-6) stands at the intersection of multiple scientific disciplines, offering solutions to challenges in material science, medicine, and sustainable technology. Its multifaceted applications and alignment with contemporary research trends ensure its continued relevance in both academic and industrial settings. As innovations in polymer chemistry and drug design evolve, this compound is poised to remain a cornerstone of advanced synthetic strategies.
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